molecular formula C15H10O6 B8729812 3,6,3',4'-Tetrahydroxyflavone

3,6,3',4'-Tetrahydroxyflavone

Cat. No.: B8729812
M. Wt: 286.24 g/mol
InChI Key: BXPBSBBFPNTFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,3',4'-Tetrahydroxyflavone is a flavonol characterized by hydroxyl groups at positions 3, 6, 3', and 4' on its flavone backbone.

Properties

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,6-dihydroxychromen-4-one

InChI

InChI=1S/C15H10O6/c16-8-2-4-12-9(6-8)13(19)14(20)15(21-12)7-1-3-10(17)11(18)5-7/h1-6,16-18,20H

InChI Key

BXPBSBBFPNTFFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Implications for Research and Development

The structure-activity relationships (SARs) of tetrahydroxyflavones underscore the need for precise hydroxyl group engineering to optimize bioactivity. For instance:

  • Drug Design: 3',4',7,8-Tetrahydroxyflavone’s BRD4-BD2 selectivity provides a scaffold for novel epigenetics-based therapies .
  • Antioxidant Optimization: Adjacent hydroxyls (e.g., 3',4') should be prioritized in flavonoid-based antioxidant formulations .

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